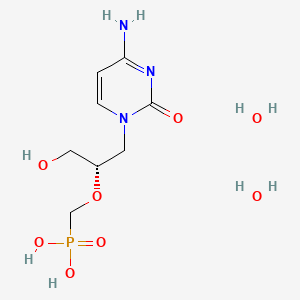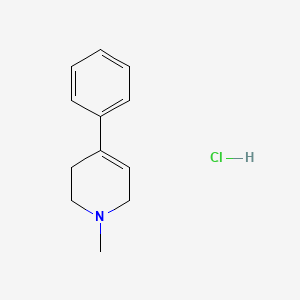
MPTP-Hydrochlorid
Übersicht
Beschreibung
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-Hydrochlorid ist eine neurotoxische Verbindung, die in der wissenschaftlichen Forschung weit verbreitet ist, um die Parkinson-Krankheit zu untersuchen. Es ist bekannt für seine Fähigkeit, Parkinson-Symptome hervorzurufen, indem es selektiv dopaminerge Neuronen in der Substantia nigra des Gehirns zerstört .
Herstellungsmethoden
Die Synthese von 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-Hydrochlorid umfasst mehrere Schritte. Eine gängige Methode beginnt mit der Reaktion von 4-Phenyl-1,2,3,6-tetrahydropyridin mit Methyliodid, um 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin zu bilden. Dieses Zwischenprodukt wird dann mit Salzsäure behandelt, um das Hydrochloridsalz zu ergeben . Industrielle Produktionsmethoden beinhalten typischerweise ähnliche synthetische Wege, die jedoch für die großtechnische Produktion optimiert sind.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-Hydrochlorid wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere bei der Untersuchung der Parkinson-Krankheit. Seine Anwendungen umfassen:
Chemie: Wird als Modellverbindung verwendet, um die Mechanismen der Neurotoxizität und die Auswirkungen verschiedener Inhibitoren zu untersuchen.
Medizin: Wird in präklinischen Studien verwendet, um die Wirksamkeit neuer Medikamente gegen die Parkinson-Krankheit zu testen.
Industrie: Wird bei der Entwicklung von neuroprotektiven Wirkstoffen und anderen therapeutischen Verbindungen verwendet.
Wirkmechanismus
Die neurotoxischen Wirkungen von 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-Hydrochlorid sind in erster Linie auf seine Umwandlung in 1-Methyl-4-phenylpyridinium (MPP+) durch Monoaminoxidase B im Gehirn zurückzuführen. MPP+ zielt selektiv auf dopaminerge Neuronen ab, indem es die Mitochondrienfunktion stört, was zum Zelltod führt. Dieser Prozess beinhaltet die Hemmung des mitochondrialen Komplex I, was zur Produktion von reaktiven Sauerstoffspezies und oxidativem Stress führt .
Wirkmechanismus
Target of Action
MPTP hydrochloride primarily targets dopaminergic neurons in the brain, specifically in the striatum and substantia nigra . The compound’s toxicity is conditioned by the dopamine transporter (DAT) and vesicular monoamine transporter 2 (VMAT-2), which play a crucial role in its neurotoxicity .
Mode of Action
Once inside the brain, MPTP is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), which also has a high affinity for MPP+ .
Pharmacokinetics
It is known that mptp can be completely abolished in vivo by treatment with a monoamine oxidase inhibitor and potentiated by an inhibitor of catechol-o-methyltransferase .
Result of Action
The result of MPTP’s action is the destruction of dopaminergic neurons in the substantia nigra of the brain, leading to a reduction in dopamine levels . This causes inflammation, excitotoxicity, mitochondrial apoptosis, formation of inclusion bodies, and oxidative stress . The selective neurotoxicity induced by MPTP has been used to model Parkinson’s disease in various animals .
Action Environment
The action of MPTP can be influenced by environmental factors. For instance, it was postulated that MPTP analogues such as pesticides may represent environmental neurotoxins responsible for the etiology of idiopathic Parkinson’s disease . .
Biochemische Analyse
Biochemical Properties
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into the toxic cation 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B) of glial cells, specifically astrocytes . MPP+ is known to interact with various biomolecules, including dopamine transporters, which have a high affinity for MPP+ .
Cellular Effects
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride primarily affects dopamine-producing neurons in a part of the brain called the pars compacta of the substantia nigra . It has been shown to cause severe dopaminergic neuronal loss and evident astrogliosis . The compound also influences cell function by interfering with complex I of the electron transport chain, a component of mitochondrial metabolism, leading to cell death and causing the buildup of free radicals .
Molecular Mechanism
The molecular mechanism of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride involves its conversion to MPP+ by MAO-B. MPP+ then interferes with complex I of the electron transport chain in mitochondria, leading to cell death and the buildup of free radicals . This process contributes to the destruction of dopaminergic neurons in the substantia nigra of the brain .
Temporal Effects in Laboratory Settings
The effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride over time in laboratory settings have been studied extensively. For instance, one study showed that the neurotoxic effect of MPTP can be completely abolished in vivo by treatment with a monoamine oxidase inhibitor and potentiated by an inhibitor of catechol-O-methyltransferase .
Dosage Effects in Animal Models
The effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride vary with different dosages in animal models. For example, it has been used to induce Parkinson’s disease-like symptoms in mice at certain dosages
Metabolic Pathways
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is involved in several metabolic pathways. It is metabolized into MPP+ by the enzyme MAO-B . MPP+ then interferes with complex I of the electron transport chain, leading to cell death and the buildup of free radicals .
Transport and Distribution
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride is a lipophilic compound that can cross the blood-brain barrier . Once inside the brain, it is metabolized into MPP+ by the enzyme MAO-B of glial cells, specifically astrocytes . MPP+ is then distributed within cells and tissues, primarily affecting dopamine-producing neurons in the substantia nigra .
Subcellular Localization
The subcellular localization of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride and its metabolite MPP+ is primarily within the mitochondria of cells . MPP+ interferes with complex I of the electron transport chain in mitochondria, leading to cell death and the buildup of free radicals .
Vorbereitungsmethoden
The synthesis of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride involves several steps. One common method starts with the reaction of 4-phenyl-1,2,3,6-tetrahydropyridine with methyl iodide to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Analyse Chemischer Reaktionen
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen:
Reduktion: Es kann unter bestimmten Bedingungen reduziert werden, obwohl dies in biologischen Systemen weniger häufig vorkommt.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.
Häufige Reagenzien, die bei diesen Reaktionen verwendet werden, sind Monoaminoxidase B für die Oxidation und verschiedene Nukleophile für Substitutionsreaktionen. Das Hauptprodukt, das aus der Oxidationsreaktion gebildet wird, ist 1-Methyl-4-phenylpyridinium (MPP+), das für dopaminerge Neuronen hochgiftig ist .
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridin-Hydrochlorid ist einzigartig in seiner Fähigkeit, Parkinson-Symptome in Tiermodellen hervorzurufen. Zu ähnlichen Verbindungen gehören:
Rotenon: Ein weiteres Neurotoxin, das den mitochondrialen Komplex I hemmt, aber eine breitere Palette von Wirkungen hat.
Paraquat: Ein Herbizid, das ebenfalls oxidativen Stress induziert, jedoch durch andere Mechanismen.
6-Hydroxydopamin: Ein Neurotoxin, das verwendet wird, um selektiv dopaminerge Neuronen zu zerstören, aber eine direkte Injektion in das Gehirn erfordert
Diese Verbindungen haben einige Ähnlichkeiten in ihren Wirkmechanismen, unterscheiden sich aber in ihrer Spezifität und den Wegen, die sie beeinflussen.
Eigenschaften
IUPAC Name |
1-methyl-4-phenyl-3,6-dihydro-2H-pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11;/h2-7H,8-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWJANGMTAZWDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044077 | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23007-85-4 | |
| Record name | Pyridine, 1,2,3,6-tetrahydro-1-methyl-4-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23007-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MPTP hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023007854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MPTP HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1K9K2EZM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MPTP hydrochloride induce Parkinsonian symptoms?
A1: MPTP hydrochloride itself is not toxic, but it crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) in astrocytes into 1-methyl-4-phenylpyridinium (MPP+). [, ] MPP+ is a potent neurotoxin that selectively targets dopaminergic neurons in the substantia nigra pars compacta (SNc) – a brain region critical for motor control. [, ]
Q2: What is the mechanism of MPP+ toxicity in dopaminergic neurons?
A2: MPP+ is actively transported into dopaminergic neurons via the dopamine transporter (DAT). [] Inside the neuron, it inhibits complex I of the mitochondrial electron transport chain, leading to energy depletion and oxidative stress. [, ] This ultimately results in neuronal death and the characteristic motor symptoms of PD, such as tremors, rigidity, and bradykinesia.
Q3: Does MPTP hydrochloride affect other brain regions or cell types?
A3: While MPTP primarily targets dopaminergic neurons in the SNc, research suggests it can also affect other brain regions, including the striatum and hippocampus, albeit to a lesser extent. [, ] Furthermore, MPTP can activate microglia – the brain's resident immune cells – leading to neuroinflammation that contributes to neuronal damage. [, ]
Q4: Are the effects of MPTP hydrochloride reversible?
A4: The effects of MPTP hydrochloride can vary depending on the dose and duration of exposure. Acute administration can lead to reversible Parkinsonian symptoms in some animal models, while chronic exposure often results in more persistent and irreversible damage. [, ]
Q5: Do genetic factors influence susceptibility to MPTP hydrochloride?
A5: Yes, studies using transgenic mice overexpressing mutant α-synuclein, a protein implicated in PD, show these animals exhibit increased vulnerability to MPTP-induced neurodegeneration and reduced neurogenesis compared to wild-type mice. [, ]
Q6: What are the advantages of using MPTP hydrochloride to model PD?
A6: MPTP hydrochloride provides a valuable tool for researchers due to its ability to reproduce many of the hallmark features of PD, including selective dopaminergic neuron loss, motor deficits, and biochemical changes in the brain. [, ] This allows for investigation of potential therapeutic interventions and a deeper understanding of the disease's underlying mechanisms.
Q7: What are the limitations of the MPTP hydrochloride model?
A7: While valuable, the MPTP hydrochloride model doesn't fully recapitulate all aspects of PD. Notably, it doesn't induce the formation of Lewy bodies – abnormal protein aggregates found in the brains of PD patients. [, ] Additionally, the acute nature of the model doesn't reflect the gradual progression of the disease observed in humans. [, ]
Q8: How has MPTP hydrochloride contributed to PD research?
A8: MPTP hydrochloride has been instrumental in identifying potential therapeutic targets for PD, such as neuroprotective agents, anti-inflammatory drugs, and gene therapies aimed at restoring dopamine levels or protecting neurons from damage. [, , ]
Q9: Has MPTP hydrochloride research led to new treatments for PD?
A9: While MPTP hydrochloride has not directly led to new treatments for PD yet, it has significantly advanced our understanding of the disease. [, , ] By providing a model to test potential therapies, MPTP research contributes to the ongoing development of more effective treatments for this debilitating disorder.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





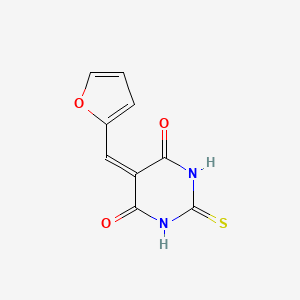
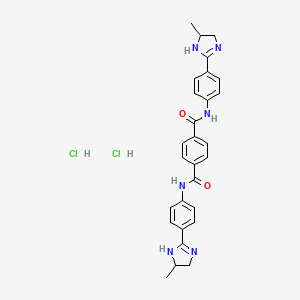
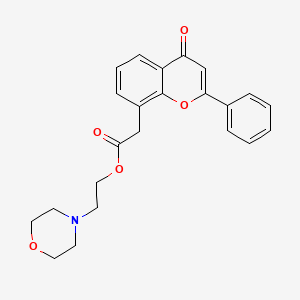

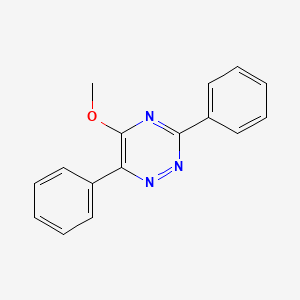
![8-[5-(Diethylamino)pentylamino]quinolin-6-ol](/img/structure/B1662457.png)
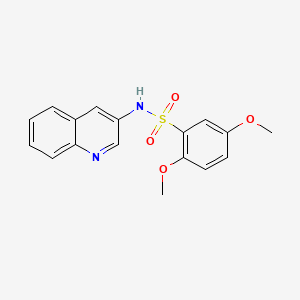
![4-[(1R)-1-aminoethyl]-N-pyridin-4-ylcyclohexane-1-carboxamide](/img/structure/B1662462.png)


